molecular formula C23H45O8P B1243668 Didecanoylphosphatidic acid

Didecanoylphosphatidic acid

Cat. No. B1243668
M. Wt: 480.6 g/mol
InChI Key: PHQFPHNJHDEXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didecanoylphosphatidic acid is a phosphatidic acid in which both of the phosphatidyl acyl groups are specified as decanoyl. It is a phosphatidic acid and a decanoate ester. It is a conjugate acid of a didecanoylphosphatidate(2-).

Scientific Research Applications

Lipid Homeostasis and Cellular Physiology

Didecanoylphosphatidic acid, as a subtype of phosphatidic acid (PA), is crucial in lipid homeostasis and cellular physiology. The enzyme phosphatidic acid phosphatase, which is evolutionarily conserved, controls the cellular levels of PA and its product, diacylglycerol. These lipids are pivotal intermediates for the synthesis of triacylglycerol and membrane phospholipids and are involved in various cellular functions such as lipid signaling, vesicular trafficking, lipid droplet formation, and gene expression related to phospholipid synthesis. The regulation of PA phosphatase is linked to a myriad of cellular defects and lipid-based diseases in organisms ranging from yeast to humans. The enzyme's activity and its physiological relevance are underscored by the host of cellular defects and lipid-based diseases associated with its deregulation (Carman & Han, 2018).

Diverse Biological Functions of Lysophosphatidic Acid Acyltransferases

Lysophosphatidic acid acyltransferases (LPAATs), which catalyze the formation of phosphatidic acid from lysophosphatidic acid and fatty acyl-CoA, are recognized for producing functionally distinct pools of phosphatidic acid. These distinct pools contribute to the biosynthesis of specific glycerophospholipid species, regulating cellular and organellar membrane phospholipid composition. This regulation is crucial in various physiological processes and can lead to unique pathophysiological implications when disrupted. The role of LPAATs in the synthesis and regulation of PA pools highlights the diverse and tissue-specific biological functions of these enzymes (Bradley & Duncan, 2018).

Therapeutic Potential in Cancer Treatment

Lysophosphatidic acid, from which didecanoylphosphatidic acid is derived, is a bioactive lipid mediator involved in various cellular processes like cell migration, proliferation, and cytokine production. Due to its role in signaling through G protein-coupled receptors, selective antagonists of LPA receptors are considered potential treatments for a range of illnesses, including various types of cancers. While most of these LPA receptor antagonists are in the preclinical trial stage, their therapeutic potential in cancer progression and resistance showcases the significance of targeting LPA receptors in clinical applications for diseases including cancer (Yu-Hsuan Lin, Yueh-Chien Lin, & Chien-Chin Chen, 2021).

properties

Product Name

Didecanoylphosphatidic acid

Molecular Formula

C23H45O8P

Molecular Weight

480.6 g/mol

IUPAC Name

(2-decanoyloxy-3-phosphonooxypropyl) decanoate

InChI

InChI=1S/C23H45O8P/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H2,26,27,28)

InChI Key

PHQFPHNJHDEXLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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